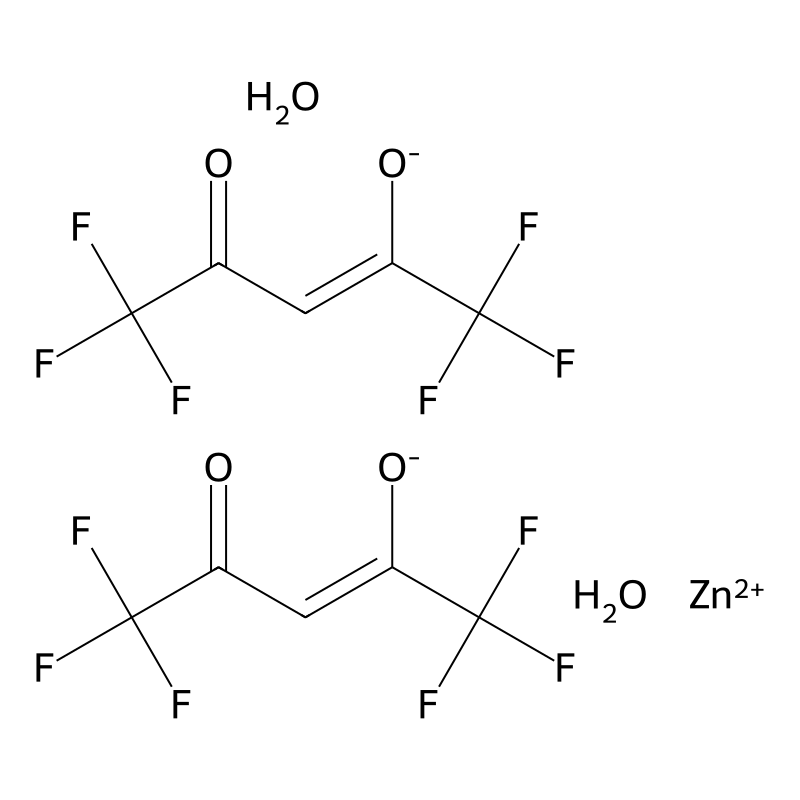

ZINC;1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;dihydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Material Science:

Zinc hexafluoroacetylacetonate dihydrate (Zn(acac)2•2H2O) finds application in various material science research areas due to its unique properties. Its ability to form stable complexes with different metal ions makes it a valuable precursor for synthesizing novel materials with tailored properties like:

- Luminescent materials: Zn(acac)2•2H2O can be used to prepare luminescent materials with potential applications in optoelectronic devices like light-emitting diodes (LEDs) and organic light-emitting diodes (OLEDs).

- Metal-organic frameworks (MOFs): Zn(acac)2•2H2O serves as a building block for constructing MOFs, a class of porous materials with applications in gas storage and separation, catalysis, and drug delivery.

Catalysis:

The Lewis acidic nature of Zn(acac)2•2H2O makes it a potential candidate for various catalytic reactions. Studies have explored its potential in:

- Polymerization reactions: Zn(acac)2•2H2O has been investigated as a catalyst for the polymerization of various monomers, offering potential for the development of new polymeric materials.

- Organic transformations: Research is ongoing to explore the use of Zn(acac)2•2H2O in various organic transformations, including aldol condensation reactions and C-H activation reactions.

Biomedicine:

Recent research suggests potential applications of Zn(acac)2•2H2O in the field of biomedicine:

- Drug delivery: Studies have explored the use of Zn(acac)2•2H2O as a carrier molecule for delivering drugs and other therapeutic agents.

- Antimicrobial activity: Some studies have reported the potential of Zn(acac)2•2H2O to exhibit antimicrobial activity against certain bacterial and fungal strains. However, further research is needed to confirm these findings and establish the underlying mechanisms.

The origin of Zn(acac)2•2H2O is likely through synthetic methods in a laboratory setting. It belongs to a class of compounds called metal acetylacetonates, which have various applications in scientific research due to their unique properties [].

Molecular Structure Analysis

Zn(acac)2•2H2O has a distorted octahedral geometry. The zinc ion sits at the center, coordinated with four oxygen atoms from the two acac ligands in a square planar arrangement. The remaining two coordination sites are occupied by oxygen atoms from the water molecules []. The presence of fluorine atoms on the acac ligands creates a hydrophobic (water-repelling) character, while the water molecules contribute hydrophilic (water-attracting) character to the overall molecule.

Chemical Reactions Analysis

There are several reactions involving Zn(acac)2•2H2O:

- Synthesis: A common method for synthesizing Zn(acac)2•2H2O involves reacting zinc acetate with hexafluoroacetylacetone in an aqueous solution. The balanced chemical equation is:

Zn(CH3COO)2 (aq) + 2H(CF3COCHCOCH3) (aq) + 2H2O (l) → Zn(CF3COCHCOCH3)2•2H2O (s) + 2CH3COOH (aq) []

- Decomposition: Zn(acac)2•2H2O can lose its water molecules upon heating, forming the anhydrous form Zn(acac)2:

Zn(CF3COCHCOCH3)2•2H2O (s) → Zn(CF3COCHCOCH3)2 (s) + 2H2O (g) []

- Ligand exchange: Zn(acac)2•2H2O can undergo reactions where the acac ligands are replaced by other chelating agents.

Physical And Chemical Properties Analysis

- Appearance: White powder [].

- Melting point: 102-104 °C (anhydrous form). Data for the dihydrate form is not readily available.

- Boiling point: Decomposes before boiling.

- Solubility: Soluble in organic solvents like ethanol, acetone, and dichloromethane []. Slightly soluble in water due to the presence of both hydrophobic and hydrophilic moieties.

- Stability: Stable under normal storage conditions. Decomposes upon heating.

- Acute toxicity: Data on the specific toxicity of Zn(acac)2•2H2O is limited. However, zinc salts can cause irritation upon contact with skin and eyes.

- Flammability: Not flammable.

- Reactivity: May react with strong oxidizing agents.

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant